(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
Description
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered lactam ring with hydroxy, methyl, and carboxylic acid substituents. The compound’s pyrrolidinone core and carboxylic acid moiety align it with bioactive molecules explored in drug discovery and materials science.
Properties
IUPAC Name |
(2R,3R,4R)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12)/t3-,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYHZGDPSAJBAK-UOWFLXDJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)N1C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C(=O)N1C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of amino acids, such as proline, followed by selective functional group modifications. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a pyrrolidone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in a hydroxylated pyrrolidine derivative.
Substitution: Alkyl groups can be introduced at the nitrogen atom, leading to various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid is a functionalized pyrrolidine derivative that has generated interest because of its practical significance . While specific applications of "this compound" are not detailed in the provided search results, research on related heterocyclic 2-oxopyrrolidine compounds suggests potential applications .
Potential Applications Based on Related Compounds
- Antimicrobial agents Several studies indicate that oxopyrrolidine derivatives exhibit antimicrobial activity .
- Antitumor agents Oxopyrrolidine derivatives have demonstrated antitumor properties . A study explored 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for anticancer activity, with some derivatives showing significant effects in reducing the viability of A549 human pulmonary cancer cells . For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent markedly increased anticancer activity .
- Neurological applications Some derivatives have shown to be effective as anticonvulsants and antidepressants .
- Cardioprotective and antiplatelet agents Research suggests cardioprotective and antiplatelet effects of these compounds .
- Analgesic and anti-inflammatory Some derivatives have demonstrated to be effective as analgesics and anti-inflammatory .
Mechanism of Action
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include proline derivatives and other pyrrolidine-based compounds . These compounds share structural similarities but differ in their functional groups and biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Pyrrolidinone Derivatives
Compounds with the 5-oxopyrrolidine-3-carboxylic acid scaffold, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives , demonstrate potent antioxidant activity. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .
Key Difference : The target compound lacks aromatic substituents (e.g., chlorophenyl groups) but features aliphatic methyl groups. This structural divergence may reduce radical scavenging efficacy compared to ’s derivatives, as electron-withdrawing substituents on aromatic rings enhance antioxidant activity .
Ureido-Functionalized Pyrrolidine Carboxylic Acids
Compounds like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (molecular weight: 466 g/mol) incorporate trifluoromethyl and ureido groups .
Key Difference : The target compound’s simpler structure (lacking fluorinated or ureido groups) may limit its CNS applicability but improve metabolic stability due to reduced steric complexity .
Nucleoside Analogs
Decitabine (4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one) and cedazuridine (a diazinanone derivative) are nucleoside-based therapeutics used in oncology . Both share hydroxyl and hydroxymethyl substituents but differ in their heterocyclic cores (triazinone vs. pyrrolidinone).
Key Difference: The target compound’s pyrrolidinone-carboxylic acid structure lacks the sugar moiety critical for nucleoside analog function, suggesting divergent therapeutic mechanisms (e.g., oxidative stress modulation vs. epigenetic regulation) .
Fused-Ring Pyrrolidine Derivatives
The pyrrolo[1,2-b]pyridazine-3-carboxylic acid derivative in features a fused bicyclic system with chloro and phenylmethoxy substituents . Such structural rigidity may enhance binding affinity to hydrophobic enzyme pockets.
Bicyclic Antibiotic Derivatives
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (a cephalosporin analog) demonstrates antibiotic properties but requires stringent safety protocols due to toxicity risks .
Key Difference : The target compound’s lack of a β-lactam ring or thia-azabicyclo system likely reduces antimicrobial activity but minimizes toxicity concerns associated with bicyclic antibiotics .
Data Table: Structural and Functional Comparison
Biological Activity
(2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid is a compound belonging to the class of 5-oxopyrrolidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrrolidine ring with three chiral centers. The presence of the hydroxyl and carboxylic acid functional groups contributes to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. Specifically, research using the A549 human lung adenocarcinoma cell line demonstrated that this compound exhibits significant cytotoxic effects. In a controlled experiment:
- Concentration : 100 µM for 24 hours.
- Results : The compound reduced cell viability significantly compared to untreated controls.
| Compound | Viability (%) | Comparison |
|---|---|---|
| Control | 100 | - |
| This compound | 63.4 | p < 0.05 |
| Cisplatin | 66 | Standard |
This indicates that the compound has a structure-dependent anticancer activity that warrants further exploration for potential therapeutic applications against lung cancer.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It was found effective against various multidrug-resistant pathogens:
- Tested Pathogens : Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.
In vitro assays demonstrated that the compound exhibited notable antimicrobial activity against these bacteria, suggesting its potential as a lead compound in developing new antibiotics.
3. Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, derivatives of the oxopyrrolidine class have shown promise in various other biological activities:
- Anti-inflammatory : Demonstrated effectiveness in reducing inflammation markers.
- Antiviral : Some derivatives have shown activity against viral infections.
Research indicates that modifications to the core structure can enhance these activities further.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of related compounds:
- Anticancer Study : A study involving a series of 5-oxopyrrolidine derivatives showed that those with specific substitutions on the pyrrolidine ring exhibited enhanced cytotoxicity against A549 cells compared to traditional chemotherapeutics like cisplatin .
- Antimicrobial Evaluation : Another investigation highlighted that certain derivatives demonstrated a broad-spectrum antimicrobial effect against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic strategies are effective for achieving the stereochemical purity of (2R,3R,4R)-4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid?
Answer: The stereochemical integrity of this compound is critical due to its three contiguous stereocenters. Key strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials, such as (S)-pyroglutamic acid derivatives, to control stereochemistry during ring formation and functionalization .
- Catalytic Asymmetric Synthesis : Employing transition-metal catalysts (e.g., Pd/C under hydrogenation conditions) to preserve stereochemistry during reduction steps .
- Chromatographic Resolution : Preparative chiral HPLC or diastereomeric salt crystallization to separate undesired stereoisomers .
Validation : Monitor reaction intermediates via - and -NMR to confirm stereochemical fidelity at each step .
Q. How can researchers characterize the crystal structure and hydrogen-bonding network of this compound?
Answer:
- X-ray Crystallography : Single-crystal diffraction (150 K, Mo-Kα radiation) provides absolute configuration verification. For example, similar pyrrolidine derivatives show intramolecular hydrogen bonds between the hydroxyl and carbonyl groups, stabilizing the lactam ring .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions and polymorphic stability, crucial for reproducibility in biological assays .
- Spectroscopic Validation : IR spectroscopy confirms hydroxyl (3200–3500 cm) and carbonyl (1700–1750 cm) stretching frequencies .
Advanced Research Questions
Q. What methodologies resolve contradictions in stability data under varying pH conditions?
Answer: Contradictions arise from pH-dependent lactam ring opening or oxidation. Address this by:
- Kinetic Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–10. Monitor via LC-MS for degradation products (e.g., decarboxylation or hydroxyl group oxidation) .
- Buffered Solutions : Use phosphate (pH 7.4) and citrate (pH 3.0) buffers to simulate physiological and acidic environments. Stability correlates with protonation states of the carboxylic acid and hydroxyl groups .
- Computational Modeling : Density functional theory (DFT) predicts energy barriers for hydrolysis, guiding experimental design .
Q. How does stereochemistry influence interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Structure-Activity Relationship (SAR) : Compare enantiomers and diastereomers in enzyme inhibition assays. For example, (2R,3R,4R) stereochemistry in pyrrolidine analogs enhances binding to proteases via complementary hydrogen bonding with active-site residues .
- Molecular Docking : Use software like AutoDock Vina to model interactions. The 4-hydroxy group may form key hydrogen bonds with catalytic aspartic acid residues in target proteins .
- Pharmacokinetic Profiling : Assess stereospecific metabolism using liver microsomes. Methyl groups at positions 1 and 2 may reduce CYP450-mediated oxidation, improving metabolic stability .
Q. What advanced techniques validate the compound’s role in modulating oxidative stress pathways?
Answer:
- ROS Scavenging Assays : Measure inhibition of hydroxyl radicals (•OH) via electron paramagnetic resonance (EPR) spectroscopy. The 5-oxo group may act as a radical scavenger .
- Gene Expression Profiling : RNA-seq or qPCR identifies upregulation of antioxidant genes (e.g., NRF2, SOD1) in cell lines treated with the compound .
- In Vivo Models : Use zebrafish or murine models to assess bioavailability and reduction of oxidative biomarkers (e.g., malondialdehyde) in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
